molecular formula C14H14N4 B14631273 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline CAS No. 57437-01-1

2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline

Cat. No.: B14631273
CAS No.: 57437-01-1
M. Wt: 238.29 g/mol
InChI Key: FJZZJTBSSXBHMM-UHFFFAOYSA-N
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Description

2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by its four methyl groups attached to the pyrazinoquinoxaline core, exhibits unique chemical properties that make it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One common method is the reaction of 2,3-diaminotoluene with 2,3-butanedione under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as Lewis acids (e.g., stannic chloride or indium chloride) can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxalines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, it can intercalate into DNA, causing DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

    Quinoxaline: A parent compound with a simpler structure, lacking the methyl groups.

    Quinazoline: An isomeric compound with a similar ring structure but different nitrogen atom positions.

    Phthalazine: Another isomeric compound with a different arrangement of nitrogen atoms.

Uniqueness: 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

57437-01-1

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

2,3,8,9-tetramethylpyrazino[2,3-f]quinoxaline

InChI

InChI=1S/C14H14N4/c1-7-9(3)17-13-11(15-7)5-6-12-14(13)18-10(4)8(2)16-12/h5-6H,1-4H3

InChI Key

FJZZJTBSSXBHMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=NC(=C(N=C32)C)C)C

Origin of Product

United States

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